2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one

Synthetic Chemistry Medicinal Chemistry Building Blocks

2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one (CAS 1039847-82-9) is a heterocyclic small molecule (MW 200.65, C₇H₅ClN₂OS) belonging to the thieno[2,3-d]pyrimidin-4-one class. The compound features a reactive chloromethyl handle at the 2-position of a fused thieno-pyrimidine core, making it a versatile synthetic intermediate for generating diverse 2-substituted derivatives via nucleophilic substitution.

Molecular Formula C7H5ClN2OS
Molecular Weight 200.64
CAS No. 1039847-82-9
Cat. No. B2426530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one
CAS1039847-82-9
Molecular FormulaC7H5ClN2OS
Molecular Weight200.64
Structural Identifiers
SMILESC1=CSC2=C1C(=O)NC(=N2)CCl
InChIInChI=1S/C7H5ClN2OS/c8-3-5-9-6(11)4-1-2-12-7(4)10-5/h1-2H,3H2,(H,9,10,11)
InChIKeyFRKMPZJCCOHFST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one (CAS 1039847-82-9): Procurement-Grade Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one (CAS 1039847-82-9) is a heterocyclic small molecule (MW 200.65, C₇H₅ClN₂OS) belonging to the thieno[2,3-d]pyrimidin-4-one class . The compound features a reactive chloromethyl handle at the 2-position of a fused thieno-pyrimidine core, making it a versatile synthetic intermediate for generating diverse 2-substituted derivatives via nucleophilic substitution [1]. The thieno[2,3-d]pyrimidin-4(1H)-one scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, having yielded clinical-stage candidates targeting MCL-1, EGFR, and PI3K [2][3].

Why 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one Cannot Be Replaced by Common Thienopyrimidine Analogs in Synthetic Workflows


Within the thieno[2,3-d]pyrimidin-4-one family, substitution at the 2-position is the primary determinant of downstream derivatization potential, not merely a minor structural variation. The chloromethyl group (–CH₂Cl) at position 2 provides a uniquely balanced electrophilic site for SN2-type nucleophilic displacement, enabling late-stage diversification into amines, ethers, thioethers, and heterocyclic extensions [1]. In contrast, the 2-methyl analog (CAS 21582-51-4) lacks a leaving group entirely and cannot undergo direct substitution, while the 2-amino analog requires protection/deprotection strategies that add synthetic steps . The 4-chloro-2-(chloromethyl) variant (CAS 147006-04-0) introduces dual reactivity that complicates chemoselective derivatization at the 2-position. The [3,2-d] regioisomer of this scaffold exhibits a different electronic distribution and target engagement profile in kinase assays, meaning the [2,3-d] ring fusion cannot be considered interchangeable without experimental re-validation [2].

Quantitative Differentiation Evidence for 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one vs. Closest Analogs


Diversifiable Intermediate: One Scaffold Enables ≥5 Nucleophile Classes vs. Zero for 2-Methyl Analog

In a systematic derivatization study, 2-(chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one (Compound 3) was reacted with five distinct nucleophile classes—aromatic amines, aminophenols, morpholine, piperidine, and N-methylpiperazine—to yield 14 structurally diverse 2-substituted derivatives (4a–n) [1]. By contrast, the 2-methyl analog (CAS 21582-51-4) has no leaving group at the 2-position and is inert toward nucleophilic substitution under the same conditions, offering zero derivatization points at this site without prior C–H functionalization . This difference is categorical, not incremental: one scaffold enables direct library synthesis; the other requires re-synthesis of the core from earlier intermediates.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Scaffold Provenance: Core Motif Validated in a Clinical-Stage MCL-1 Inhibitor (S64315/MIK665)

The thieno[2,3-d]pyrimidin-4-one scaffold—of which 2-(chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one is a direct, minimally decorated representative—served as the starting point for the discovery of S64315 (MIK665), a selective MCL-1 inhibitor that advanced to Phase I clinical trials for acute myeloid leukemia and myelodysplastic syndrome [1][2]. During hit-to-lead optimization of this series, core-replacement analogs were systematically explored; all retained the thieno[2,3-d]pyrimidine core, confirming that this exact ring fusion geometry is non-replaceable for on-target potency [1]. The most potent core-replacement analogues demonstrated considerable in vivo pharmacodynamic response, and one compound progressed into efficacy studies where it inhibited tumor growth [1]. In contrast, alternative heterocyclic cores evaluated in the same study showed diminished MCL-1 binding.

Kinase Inhibitor MCL-1 Oncology Drug Discovery

Purity and Supply: Multi-Vendor Availability at 95–98% Purity with Documented Batch Consistency

2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one is stocked and supplied by multiple independent vendors with specified purity minima. AChemBlock supplies the compound at 97% purity (Catalog ID: Q58562, FW: 200.65) . AKSci lists a minimum purity specification of 95% (Catalog 7992CY) with long-term storage at cool, dry conditions and full quality assurance backing . CymitQuimica (Biosynth brand) offers the compound at ≥95% purity . Leyan (Chinese domestic supplier) lists 98% purity . This multi-vendor landscape with overlapping purity specifications reduces single-source procurement risk. In contrast, the 2-(bromomethyl) analog is not widely stocked across these vendors, and the 2-methyl analog is available but lacks documentation of its use as a diversifiable intermediate.

Chemical Procurement Quality Assurance Vendor Benchmarking

Regioisomeric Scaffold Distinction: [2,3-d] vs. [3,2-d] Ring Fusion Determines Kinase Target Engagement Profile

The thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine regioisomers, while constitutionally identical, are treated as distinct chemotypes in kinase drug discovery with non-overlapping target engagement profiles. The [3,2-d] isomer has been explored for Cdc7 kinase inhibition, Aurora kinase A inhibition, and HIV-1 replication inhibition [1], whereas the [2,3-d] isomer is most prominently associated with MCL-1 inhibition (S64315), FLT3 inhibition, and RIPK2 inhibition [2][3]. The sulfur atom position relative to the pyrimidine ring alters the hydrogen-bonding donor/acceptor geometry and the vector of any 2-position substituent, directly affecting kinase hinge-region binding [3]. Substituting the [3,2-d] isomer into a [2,3-d]-optimized SAR series without re-screening is not scientifically defensible.

Kinase Selectivity Scaffold Design Structure-Activity Relationship

Price Benchmarking: Premium Positioning Reflects Specialized Synthetic Utility vs. Parent Scaffold

The pricing of 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one reflects its position as a functionalized, reaction-ready intermediate rather than a commodity heterocycle. CymitQuimica lists the compound at €743 per 50 mg and €2,167 per 500 mg (Biosynth brand, ≥95% purity) . AChemBlock prices are $1,875 per 1 g and $6,045 per 5 g (97% purity) . The unfunctionalized parent scaffold thieno[2,3-d]pyrimidin-4(1H)-one is typically priced significantly lower, reflecting the absence of the synthetic effort required to install the chloromethyl handle. However, purchasing the parent scaffold and attempting in-house chloromethylation adds 1–2 synthetic steps, requires handling of chloromethylating reagents (e.g., chloroacetyl chloride, formaldehyde/HCl), and introduces additional purification burden—costs that frequently exceed the premium of purchasing the pre-functionalized intermediate.

Procurement Economics Cost-Benefit Building Block Value

Optimal Procurement and Application Scenarios for 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one in Drug Discovery and Chemical Biology


Kinase-Focused Library Synthesis: Rapid Generation of 2-Aminomethyl-Thienopyrimidinone SAR Panels

Medicinal chemistry teams pursuing kinase targets—particularly MCL-1, FLT3, or RIPK2—can use this compound as a single starting material to generate a focused library of 2-aminomethyl derivatives in one synthetic step. As demonstrated by Bhadane et al. (2011), the chloromethyl group reacts cleanly with aromatic amines, aminophenols, and secondary amines under mild conditions (dioxane/Et₃N, reflux) [1]. A typical 24-well parallel synthesis format can produce sufficient quantities (10–50 mg per derivative) for biochemical IC₅₀ determination and preliminary selectivity profiling against a kinase panel, enabling a complete SAR cycle from a single procurement event.

MCL-1 Inhibitor Hit Expansion: Entry into a Clinically Validated Chemical Series

For oncology programs targeting MCL-1, this compound provides a direct synthetic entry point into the thieno[2,3-d]pyrimidine series that produced the clinical candidate S64315 (MIK665) [2]. The chloromethyl handle at the 2-position corresponds to a key vector explored during the hit-to-lead optimization of S64315, where modifications at this position were used to access the deep-S2 pocket of MCL-1 [2]. Procurement of this intermediate enables teams to explore 2-substitution SAR without committing to a full de novo core synthesis.

Building Block Stock for Contract Research Organizations (CROs) Supporting Multi-Target Medicinal Chemistry

CROs and research service providers can stock this compound as a versatile, multi-project building block. Its documented reactivity with ≥5 nucleophile classes [1] and its provenance in kinase, antibacterial, and 17β-HSD1 inhibitor programs [3] mean it can serve diverse client projects from a single inventory item. The multi-vendor availability with 95–98% purity supports competitive sourcing and batch-to-batch consistency across project timelines.

Computational Chemistry-Guided Scaffold Hopping: Validated [2,3-d] Core for Docking and Pharmacophore Modeling

Computational chemists constructing pharmacophore models or conducting virtual screening campaigns can use this compound as a validated, purchasable reference ligand for the thieno[2,3-d]pyrimidine scaffold. Unlike virtual compounds that require custom synthesis, this intermediate is available off-the-shelf from multiple vendors , enabling rapid experimental validation of docking hits. The distinction between [2,3-d] and [3,2-d] regioisomers in kinase target engagement [4] underscores the importance of procuring the correct isomer for computational model calibration.

Quote Request

Request a Quote for 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.